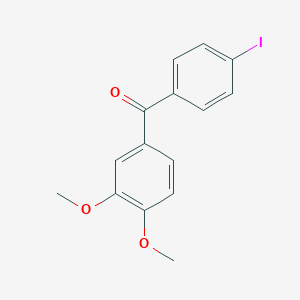

3,4-Dimethoxy-4'-iodobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYVYWFVQPDCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364133 | |

| Record name | 3,4-DIMETHOXY-4'-IODOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116413-00-4 | |

| Record name | 3,4-DIMETHOXY-4'-IODOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3,4 Dimethoxy 4 Iodobenzophenone

Reactions Involving the Aromatic Halide (Iodo) Group

The carbon-iodine bond in 3,4-Dimethoxy-4'-iodobenzophenone is a key site for a range of chemical reactions, including nucleophilic substitutions, dehalogenations, radical formations, and cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) offers a pathway to replace the iodo group with various nucleophiles. masterorganicchemistry.comyoutube.com In contrast to electrophilic aromatic substitution, NAS involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can accelerate these reactions. masterorganicchemistry.com While the benzophenone (B1666685) core itself provides some electron-withdrawing character, the reaction conditions can be tailored to facilitate substitution. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at the 4'-position.

For instance, the reaction of an aryl iodide with an amine in the presence of a base like pyridine (B92270) can lead to the formation of a new carbon-nitrogen bond, even at room temperature. nih.gov This process, termed directed nucleophilic aromatic substitution (dSNAr), demonstrates high ortho-selectivity and is applicable to a wide array of amine nucleophiles. nih.gov

Reductive Dehalogenation Strategies

Reductive dehalogenation provides a method for the removal of the iodine atom, replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents. One common approach involves the use of tributyltin hydride (Bu3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method proceeds via a radical chain mechanism.

Alternatively, catalytic transfer hydrogenation offers a milder approach. For example, palladium catalysts, such as palladium on carbon (Pd/C), in the presence of a hydrogen donor like ammonium (B1175870) formate (B1220265) or dihydrogen gas, can effectively cleave the carbon-iodine bond.

Formation of Aryl Radicals and their Subsequent Transformations

The carbon-iodine bond can be homolytically cleaved to generate an aryl radical. nih.govresearchgate.net This highly reactive intermediate can then participate in a variety of subsequent transformations. nih.govsemanticscholar.org The generation of aryl radicals can be initiated by photoredox catalysis, using visible light and a suitable photocatalyst, or through the use of conventional radical initiators. researchgate.net These aryl radicals are versatile intermediates in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govresearchgate.net Once formed, the aryl radical derived from this compound can be trapped by various radical acceptors, leading to the synthesis of more complex molecular architectures.

Further Cross-Coupling Reactivity (e.g., C-N, C-O, C-S bond formation)

The aryl iodide group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. mdpi.com

C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction allows for the formation of arylamines by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base. mdpi.com This methodology is widely used in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com

C-O Cross-Coupling (Buchwald-Hartwig Etherification): Similar to the amination, this reaction enables the synthesis of diaryl ethers by coupling the aryl iodide with a phenol (B47542) or an alcohol. Copper-catalyzed Ullmann-type reactions also provide a classic route to C-O bond formation. mdpi.com

C-S Cross-Coupling: The formation of aryl thioethers can be achieved by coupling the aryl iodide with a thiol in the presence of a palladium or copper catalyst. These reactions are valuable for the synthesis of sulfur-containing compounds.

| Coupling Reaction | Bond Formed | Typical Catalyst/Reagents |

| Buchwald-Hartwig Amination | C-N | Pd(OAc)2 / Xantphos, K3PO4 |

| Buchwald-Hartwig Etherification | C-O | Pd catalyst, ligand, base |

| Ullmann Condensation | C-O, C-S | Copper catalyst |

Reactivity of the Ketone Carbonyl Group

The carbonyl group of the benzophenone moiety is susceptible to nucleophilic attack and reduction.

Reduction Reactions

The ketone functionality can be selectively reduced to a secondary alcohol, yielding (3,4-dimethoxyphenyl)(4'-iodophenyl)methanol. This transformation can be accomplished using a variety of reducing agents.

Hydride Reductants: Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a common and mild reagent for this purpose. For more sterically hindered or less reactive ketones, stronger reducing agents like lithium aluminum hydride (LiAlH4) can be employed, although with less selectivity.

Catalytic Hydrogenation: The ketone can also be reduced via catalytic hydrogenation using catalysts such as palladium, platinum, or nickel in the presence of hydrogen gas. This method can sometimes lead to the simultaneous reduction of other functional groups, such as the carbon-iodine bond, depending on the reaction conditions. Stereoselective reductions of similar enone systems have been achieved using palladium catalysts in the presence of ionic liquids. nih.gov

The choice of reducing agent and reaction conditions allows for the selective transformation of the ketone group, providing access to the corresponding alcohol, which can serve as a precursor for further synthetic modifications.

Nucleophilic Addition Reactions

The carbonyl group of this compound serves as a prime site for nucleophilic attack. The electron-withdrawing nature of the benzoyl group, coupled with the partial positive charge on the carbonyl carbon, facilitates the addition of a variety of nucleophiles.

One of the most fundamental classes of nucleophilic addition reactions involves the use of organometallic reagents, such as Grignard reagents. While specific studies on the reaction of this compound with Grignard reagents are not extensively documented in publicly available literature, the general reactivity of benzophenones suggests that the addition of a Grignard reagent (R-MgX) would proceed to form a tertiary alcohol. The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during aqueous workup.

Another important nucleophilic addition is the reduction of the carbonyl group. Reagents like sodium borohydride (NaBH₄) are commonly employed for the reduction of ketones to secondary alcohols. In a typical procedure, this compound would be treated with NaBH₄ in a protic solvent such as methanol (B129727) or ethanol (B145695) to yield (3,4-dimethoxyphenyl)(4-iodophenyl)methanol.

Table 1: Hypothetical Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent | Product |

| Grignard Reagent (e.g., CH₃MgBr) | CH₃MgBr, then H₃O⁺ | 1-(3,4-Dimethoxyphenyl)-1-(4-iodophenyl)ethanol |

| Hydride | NaBH₄, CH₃OH | (3,4-Dimethoxyphenyl)(4-iodophenyl)methanol |

Note: This table is based on the general reactivity of benzophenones and serves as a predictive guide in the absence of specific literature data for this compound.

Formation of Imines and Related Derivatives

The carbonyl group of this compound can readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. mdma.chcore.ac.uk

The synthesis of Schiff bases from the closely related 3,4-dimethoxybenzaldehyde (B141060) has been reported, indicating the feasibility of this transformation for this compound. core.ac.ukijcm.irresearchgate.netresearchgate.net For instance, the reaction of 3,4-dimethoxybenzaldehyde with p-aminobenzoic acid has been successfully carried out. core.ac.ukresearchgate.net This suggests that reacting this compound with a primary amine (R-NH₂) in a suitable solvent with acid catalysis would yield the corresponding N-substituted imine.

Table 2: Plausible Imine Formation from this compound

| Amine Reactant | Product (Imine) |

| Aniline | N-(4-Iodophenyl)(3,4-dimethoxyphenyl)methanimine |

| Ethylamine | N-Ethyl-1-(3,4-dimethoxyphenyl)-1-(4-iodophenyl)methanimine |

Note: This table illustrates potential imine products based on known reactions of similar carbonyl compounds.

Transformations Involving the Methoxy (B1213986) Substituents

The two methoxy groups on one of the aromatic rings of this compound are susceptible to chemical modification, primarily through demethylation reactions.

Demethylation Reactions to Hydroxybenzophenones

The cleavage of aryl methyl ethers to their corresponding phenols is a common transformation in organic synthesis. Strong Lewis acids like boron tribromide (BBr₃) are highly effective reagents for this purpose. mdma.chresearchgate.netcommonorganicchemistry.com The reaction of an aryl methyl ether with BBr₃ typically proceeds via the formation of a complex between the Lewis acidic boron and the ethereal oxygen, followed by the cleavage of the methyl C-O bond. mdma.ch

While direct experimental data for the demethylation of this compound is scarce, studies on related dimethoxy- and trimethoxyphenyl methanones have demonstrated the feasibility of this reaction. For example, selective O-demethylation has been observed during the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone. researchgate.net This suggests that treatment of this compound with a reagent like BBr₃ would lead to the formation of 3,4-dihydroxy-4'-iodobenzophenone. The number of equivalents of the demethylating agent and the reaction conditions can be tuned to achieve either selective or complete demethylation.

Table 3: Predicted Demethylation of this compound

| Reagent | Product |

| Boron Tribromide (BBr₃) | 3,4-Dihydroxy-4'-iodobenzophenone |

Note: The product shown is the result of complete demethylation.

Aromatic Ring Functionalization Adjacent to Methoxy Groups

The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution. The directing effect of the two methoxy groups would favor the substitution at the positions ortho and para to them. In the case of the 3,4-dimethoxyphenyl ring, the positions C-2 and C-5 are the most likely sites for electrophilic attack.

Derivatization and Analog Design of 3,4 Dimethoxy 4 Iodobenzophenone

Positional Isomerism and Substituent Effects on Reactivity

The reactivity of a substituted benzophenone (B1666685) is profoundly influenced by the nature and position of its substituents. In the case of 3,4-Dimethoxy-4'-iodobenzophenone, the electron-donating methoxy (B1213986) groups and the electron-withdrawing, yet bulky, iodo group play crucial roles in directing further chemical transformations. To understand these effects, it is insightful to consider its positional isomers, such as 3,4-Dimethoxy-3'-iodobenzophenone and 3,4-Dimethoxy-2'-iodobenzophenone.

The two methoxy groups on one of the phenyl rings are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to themselves. Specifically, the 3,4-dimethoxy substitution pattern enhances the electron density at positions 2', 5', and 6' of that ring. Conversely, the iodine atom on the second phenyl ring is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the iodine at the 4'-position deactivates its ring towards electrophilic attack. Therefore, electrophilic substitutions are more likely to occur on the dimethoxy-substituted ring. The steric hindrance from the bulky iodine atom in the 4'-position is minimal for reactions on the other ring.

For the positional isomer 3,4-Dimethoxy-3'-iodobenzophenone , the 3'-iodo substituent directs incoming electrophiles to the 2'-, 4'-, and 6'-positions of its ring, though the ring remains deactivated. The reactivity of the dimethoxy-substituted ring remains the primary site for electrophilic attack. A similar situation is expected for 3,4-Dimethoxy-2'-iodobenzophenone , where the 2'-iodo group would direct incoming electrophiles to the 3'-, 4'-, and 6'-positions of its ring, with significant steric hindrance for substitution at the 3'-position.

Table 1: Predicted Reactivity of Positional Isomers towards Electrophilic Aromatic Substitution

| Compound | Primary Site of Electrophilic Attack | Expected Major Monosubstitution Products (on dimethoxy ring) |

| This compound | Dimethoxy-substituted ring | Substitution at the 5-position |

| 3,4-Dimethoxy-3'-iodobenzophenone | Dimethoxy-substituted ring | Substitution at the 5-position |

| 3,4-Dimethoxy-2'-iodobenzophenone | Dimethoxy-substituted ring | Substitution at the 5-position |

Introduction of Diverse Functional Groups

The introduction of new functionalities onto the this compound core can lead to a wide array of derivatives with potentially novel properties.

Alkylation and Acylation of Aromatic Rings

Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings. Given the electronic properties of this compound, these reactions would be expected to proceed on the electron-rich dimethoxy-substituted ring. The presence of two activating methoxy groups facilitates these reactions. However, Friedel-Crafts reactions can be sensitive to steric hindrance and the presence of deactivating groups on the catalyst. msu.edu

Acylation is generally preferred over alkylation in synthetic design as it is less prone to polysubstitution and carbocation rearrangements. msu.edu The acylation of the dimethoxy ring would likely occur at the 5-position, directed by both methoxy groups.

Nitration and Halogenation beyond the Initial Iodo-position

Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comlibretexts.org For this compound, the strongly activated dimethoxy ring would be the exclusive site of nitration, with the nitro group predominantly introduced at the 5-position.

Further halogenation, for instance with bromine in the presence of a Lewis acid catalyst, would also be directed to the 5-position of the dimethoxy-substituted ring. libretexts.orgbyjus.com Introducing a second halogen onto the iodo-substituted ring would be significantly more challenging due to the deactivating nature of both the carbonyl group and the existing iodine atom.

Structural Elucidation of Novel Derivatives

The unambiguous determination of the structure of newly synthesized derivatives is critical. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the substitution pattern on the aromatic rings. The chemical shifts and coupling constants of the aromatic protons provide clear information about their relative positions. For example, the introduction of a substituent at the 5-position of the dimethoxy ring would lead to predictable changes in the signals of the remaining aromatic protons. 2D NMR techniques like COSY, HSQC, and HMBC can further establish connectivity within the molecule. ipb.pt

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the derivative, confirming its elemental composition.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction offers the ultimate proof of structure, providing precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. researchgate.net

Table 2: Hypothetical ¹H NMR Data for a 5-Nitro Derivative

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |

| H-2 | ~6.9 | s | Singlet due to no adjacent protons |

| H-6 | ~7.8 | s | Singlet due to no adjacent protons |

| H-2', H-6' | ~7.5 | d | Doublet due to coupling with H-3', H-5' |

| H-3', H-5' | ~7.9 | d | Doublet due to coupling with H-2', H-6' |

| OCH₃ (3) | ~3.9 | s | Singlet |

| OCH₃ (4) | ~4.0 | s | Singlet |

Note: This is a hypothetical prediction and actual values may vary.

Computational Studies on Derivative Design and Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. DFT calculations can provide valuable insights into the electronic structure and reactivity of molecules, guiding the design of new derivatives. nih.govresearchgate.net

For this compound and its potential derivatives, computational studies can be employed to:

Predict Reactivity: By calculating molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO/LUMO) energies, the most likely sites for electrophilic and nucleophilic attack can be identified. researchgate.net This can help in predicting the regioselectivity of reactions like nitration and halogenation.

Analyze Substituent Effects: The electronic and steric effects of different substituents on the benzophenone core can be quantified, allowing for a rational selection of derivatization strategies.

Model Derivative Conformations: The three-dimensional structures and conformational preferences of novel derivatives can be predicted, which is crucial for understanding their potential interactions with biological targets or their properties in materials.

By combining the predictions from computational studies with the practical knowledge of organic synthesis, the exploration of the chemical space around this compound can be carried out in a more efficient and targeted manner.

Spectroscopic and Advanced Structural Characterization of 3,4 Dimethoxy 4 Iodobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

In the proton (¹H) NMR spectrum of 3,4-Dimethoxy-4'-iodobenzophenone, the signals from the aromatic protons and the methoxy (B1213986) groups would provide definitive evidence for the compound's structure. The protons on the 3,4-dimethoxyphenyl ring are expected to exhibit a complex splitting pattern due to their coupling with each other. The proton at the 2-position would likely appear as a doublet, the proton at the 5-position as a doublet of doublets, and the proton at the 6-position as a doublet. The protons on the 4-iodophenyl ring, being chemically equivalent in pairs, would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The two methoxy groups would each present as a sharp singlet, though their chemical shifts might be slightly different.

¹³C NMR Spectroscopy

The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom. The spectrum would be expected to show signals for the carbonyl carbon, the two methoxy carbons, and the twelve aromatic carbons. The carbon atoms bonded to the electronegative oxygen and iodine atoms would be shifted downfield. The carbonyl carbon would be the most downfield signal, typically in the range of 190-200 ppm.

Predicted NMR Data

Based on established chemical shift values and data for similar compounds like 3,4-dimethoxyacetophenone and 4,4'-dimethoxybenzophenone, the following table presents predicted chemical shifts for this compound. chemcd.comnih.govchemicalbook.comchemistrysteps.comspectrabase.comchemicalbook.comorganicchemistrydata.orglibretexts.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (-OCH₃) at C3 | ~3.9 | ~56 |

| Methoxy (-OCH₃) at C4 | ~3.9 | ~56 |

| Aromatic CH (Dimethoxy ring) | 6.9 - 7.6 | 110 - 130 |

| Aromatic CH (Iodophenyl ring) | 7.5 - 7.9 | 130 - 140 |

| Carbonyl (C=O) | - | ~194 |

| C-I | - | ~95 |

| C-O | - | 150-160 |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. nih.govgbiosciences.comwikipedia.orgresearchgate.netnist.gov For this compound (C₁₅H₁₃IO₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 368.17. chemcd.comchemcd.com

The fragmentation of benzophenones typically involves cleavage at the carbonyl group. nih.govresearchgate.net Key expected fragments for this compound would include:

A peak at m/z 165, corresponding to the [C₉H₉O₃]⁺ ion (the 3,4-dimethoxybenzoyl cation).

A peak at m/z 203, corresponding to the [C₆H₄I]⁺ ion (the 4-iodophenyl cation).

A peak at m/z 127, corresponding to the iodine cation [I]⁺.

Loss of methyl groups (CH₃, m/z 15) from the methoxy substituents is also a likely fragmentation pathway.

Expected Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₁₅H₁₃IO₃]⁺ | Molecular Ion | 368 |

| [C₉H₉O₃]⁺ | 3,4-dimethoxybenzoyl cation | 165 |

| [C₇H₄IO]⁺ | 4-iodobenzoyl cation | 231 |

| [C₆H₄I]⁺ | 4-iodophenyl cation | 203 |

| [I]⁺ | Iodine cation | 127 |

Note: The relative intensities of these peaks would depend on the ionization technique and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.netresearchgate.netspectroscopyonline.comcheminfo.orgresearchgate.netmasterorganicchemistry.comrenishaw.comyoutube.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, expected in the region of 1650-1670 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations from the methoxy groups and the ether linkages to the aromatic ring, typically appearing in the 1270-1200 cm⁻¹ and 1180-1020 cm⁻¹ regions. The C-H stretching vibrations of the aromatic rings would be observed around 3100-3000 cm⁻¹, while the C-H stretching of the methoxy groups would be just below 3000 cm⁻¹. The C-I stretch would appear at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy would also reveal key structural features. The aromatic ring vibrations would give rise to strong signals in the 1600-1580 cm⁻¹ region. The symmetric stretching of the C-O-C bonds could also be prominent. Due to the presence of the heavy iodine atom, a low-frequency band corresponding to the C-I vibration would be expected.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O | Stretch | 1650-1670 (Strong) | 1650-1670 (Moderate) |

| Aromatic C=C | Stretch | 1600-1450 (Variable) | 1600-1580 (Strong) |

| C-O (methoxy/ether) | Stretch | 1270-1020 (Strong) | Variable |

| Aromatic C-H | Stretch | 3100-3000 (Weak) | 3100-3000 (Strong) |

| Aliphatic C-H (methoxy) | Stretch | 2980-2850 (Moderate) | 2980-2850 (Moderate) |

| C-I | Stretch | 600-500 (Moderate) | 600-500 (Strong) |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Benzophenone (B1666685) itself is not planar, with the two phenyl rings twisted out of the plane of the carbonyl group. The degree of this twist in this compound would be influenced by the steric and electronic effects of the substituents. The two methoxy groups on one ring and the large iodine atom on the other would likely lead to a significant dihedral angle between the two aromatic rings. Crystal packing would be influenced by intermolecular interactions such as dipole-dipole forces and potentially weak C-H···O hydrogen bonds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uomustansiriyah.edu.iqthermofisher.comuzh.chmsu.edu Benzophenones typically exhibit two main absorption bands: a strong π → π* transition at lower wavelengths (around 250-290 nm) and a weaker, longer-wavelength n → π* transition (around 330-360 nm). nih.gov

For this compound, the presence of the electron-donating methoxy groups and the electron-withdrawing (and heavy) iodine atom would be expected to cause a red-shift (bathochromic shift) of the π → π* absorption band compared to unsubstituted benzophenone. The n → π* transition might also be affected.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is generally not a prominent feature of benzophenones at room temperature in solution, as they tend to undergo rapid intersystem crossing to the triplet state. Any potential fluorescence would likely be weak.

Advanced Spectroscopic Techniques and Their Application

Further structural and dynamic information could be obtained through the application of more advanced spectroscopic techniques.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would unambiguously establish the connectivity of protons and carbons within the molecule, confirming the substitution pattern on both aromatic rings.

Tandem Mass Spectrometry (MS/MS): This technique would allow for the isolation and further fragmentation of specific ions observed in the primary mass spectrum, providing more detailed insights into the fragmentation pathways and confirming the identity of the fragment ions. wikipedia.org

Solid-State NMR (ssNMR): In the absence of a single crystal for X-ray diffraction, ssNMR could provide information about the structure and dynamics of the compound in the solid state, including details about molecular packing and polymorphism.

These advanced methods, while not yet reported for this specific compound, would be invaluable in providing a complete and unequivocal characterization of this compound.

Computational and Theoretical Investigations of 3,4 Dimethoxy 4 Iodobenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can predict a wide array of molecular characteristics with a good balance between accuracy and computational cost. For 3,4-Dimethoxy-4'-iodobenzophenone, DFT calculations offer a deep dive into its electronic architecture and conformational landscape.

Electronic Structure Analysis

The electronic structure of this compound is fundamentally shaped by its constituent aromatic rings and the connecting carbonyl group, along with the influence of its substituent groups: two methoxy (B1213986) groups and an iodine atom. The methoxy groups, being electron-donating, and the iodine atom, being electron-withdrawing with a notable halogen-bonding potential, create a complex electronic environment.

A key aspect of the electronic structure is the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In many benzophenone (B1666685) derivatives, the HOMO is often located on the more electron-rich phenyl ring, while the LUMO is centered around the carbonyl group and the other phenyl ring. For this compound, the electron-donating methoxy groups would likely elevate the energy of the HOMO and localize it on the 3,4-dimethoxyphenyl ring. Conversely, the electron-withdrawing iodine atom would lower the energy of the LUMO, localizing it on the 4-iodophenyl ring and the carbonyl bridge. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, implying higher reactivity. The presence of both electron-donating and electron-withdrawing groups in this compound is expected to reduce this gap compared to unsubstituted benzophenone.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Rationale |

| HOMO Energy | Relatively High | Influence of electron-donating methoxy groups. |

| LUMO Energy | Relatively Low | Influence of electron-withdrawing iodine atom. nih.gov |

| HOMO-LUMO Gap | Relatively Small | Combined effect of donor and acceptor groups. |

| Dipole Moment | Significant | Due to the asymmetrical substitution pattern. |

Disclaimer: The values in this table are predicted based on theoretical studies of similarly substituted benzophenone derivatives and are for illustrative purposes. Specific experimental or computational data for this compound is not available.

Conformational Analysis and Energetics

The conformation of benzophenones is characterized by the torsion angles of the two phenyl rings with respect to the plane of the carbonyl group. In unsubstituted benzophenone, the phenyl rings are twisted out of the plane to relieve steric hindrance, with reported twist angles around 54°. nih.gov For this compound, the substituents will influence the preferred conformation.

Computational studies on substituted benzophenones have shown that the size and electronic nature of the substituents can significantly alter the dihedral angles. nih.govresearchgate.net The methoxy groups in the 3 and 4 positions and the iodine atom in the 4' position are not in the ortho positions, which are known to cause the most significant steric hindrance. cdnsciencepub.comcdnsciencepub.com Therefore, the twist angles of this compound are expected to be similar to or slightly larger than those of unsubstituted benzophenone. Conformational energy calculations can map the potential energy surface as a function of the two phenyl ring torsion angles, revealing the minimum energy conformations. cdnsciencepub.com

Table 2: Predicted Conformational Data for this compound

| Parameter | Predicted Value Range | Influencing Factors |

| Phenyl Ring 1 Torsion Angle | 25° - 40° | Steric and electronic effects of the 3,4-dimethoxy substituents. |

| Phenyl Ring 2 Torsion Angle | 25° - 40° | Steric and electronic effects of the 4'-iodo substituent. |

| Inter-ring Twist Angle | 50° - 65° | Combination of individual ring torsions. nih.gov |

Disclaimer: The values in this table are estimations based on computational studies of other substituted benzophenones and serve as a scientific illustration in the absence of direct data for the target compound.

Prediction of Spectroscopic Properties

Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

Similarly, DFT calculations can predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies, one can assign the characteristic peaks in the experimental spectra to specific molecular motions, such as the stretching of the C=O bond, C-O bonds of the methoxy groups, and the C-I bond.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in understanding the intricate details of chemical reactions, including the identification of transition states and the determination of reaction pathways.

Transition State Analysis

For any proposed reaction mechanism involving this compound, such as its synthesis via a Friedel-Crafts acylation or its participation in photochemical reactions, computational methods can be used to locate the transition state structures. nih.gov A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For instance, in a Friedel-Crafts acylation to form the benzophenone core, the transition state would involve the formation of a new carbon-carbon bond between the acylium ion and the aromatic ring. Computational analysis can reveal the precise geometry and electronic structure of this transient species.

Energy Barriers and Reaction Pathways

Once the reactants, products, and transition states are located, the energy barriers (activation energies) for the reaction can be calculated. The activation energy is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate.

By mapping out the energies of all stationary points along a proposed reaction coordinate, a complete reaction energy profile can be constructed. This profile illustrates the step-by-step energy changes throughout the reaction, allowing for the identification of the rate-determining step—the step with the highest energy barrier. For complex reactions with multiple possible pathways, computational modeling can help to determine the most favorable route by comparing the energy barriers of the different pathways. For example, in photochemical reactions, benzophenone can act as a photosensitizer, and computational studies can elucidate the mechanism of energy transfer or hydrogen atom abstraction. nih.govresearchgate.netijpda.orggordon.edu

Quantitative Structure-Activity Relationships (QSAR) for Structural Variations

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry and drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the chemical structure and biological activity, allowing for the design of new, more potent analogues. For this compound, QSAR models can be developed by analyzing a series of structurally related benzophenone derivatives and correlating their structural features with a specific biological activity.

Research on various substituted benzophenones has demonstrated the importance of physicochemical descriptors in determining their biological activities. For instance, studies on benzophenone derivatives as antimalarial agents have shown that various physicochemical properties can be correlated with their efficacy. nih.gov The development of QSAR models for these compounds involved correlating descriptors with the mean survival time of mice infected with Plasmodium berghei. nih.gov

In the context of this compound, structural variations would involve modifying the substitution pattern on the two phenyl rings. Key structural features and descriptors that would be considered in a QSAR study include:

Electronic Effects: The electron-donating nature of the two methoxy groups at the 3 and 4 positions and the electron-withdrawing and polarizable nature of the iodine atom at the 4' position significantly influence the electronic distribution across the molecule. A computational study on substituted benzophenones highlighted the role of inductive and resonance effects on their reduction potentials.

Hydrophobicity: The lipophilicity of the compound, which can be modulated by the substituents, is crucial for its ability to cross biological membranes and interact with hydrophobic pockets of target proteins.

Steric Factors: The size and shape of the molecule, influenced by the substituents, determine its fit within a biological target's binding site. The dihedral angle between the two aryl rings in benzophenones is a critical conformational feature that is influenced by the steric considerations of the substituents. nih.govresearchgate.net

Topological and 3D Descriptors: These descriptors quantify various aspects of the molecular structure, such as connectivity, shape, and surface area, which are essential for understanding intermolecular interactions.

A hypothetical QSAR study on a series of analogues of this compound could involve synthesizing derivatives with different substituents at various positions and evaluating their biological activity (e.g., enzyme inhibition, cytotoxicity). The resulting data could be used to build a predictive QSAR model.

Table 1: Hypothetical Structural Variations of this compound and their Potential Impact on Activity

| Compound ID | R1 (3-position) | R2 (4-position) | R3 (4'-position) | Predicted Activity Change | Rationale |

| Parent | OCH3 | OCH3 | I | Baseline | Reference compound. |

| Analog 1 | OH | OCH3 | I | Potentially increased | Introduction of a hydrogen bond donor (OH group). |

| Analog 2 | OCH3 | OCH3 | Cl | Potentially decreased | Chlorine is less polarizable than iodine, potentially reducing binding affinity. |

| Analog 3 | OCH3 | OCH3 | Br | Potentially similar | Bromine has intermediate properties between chlorine and iodine. |

| Analog 4 | H | OCH3 | I | Potentially decreased | Removal of an electron-donating group may alter electronic properties. |

| Analog 5 | OCH3 | OCH3 | NO2 | Potentially increased | Strong electron-withdrawing group may enhance specific interactions. |

This table is for illustrative purposes and the predicted activity changes are hypothetical, based on general QSAR principles.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could further elucidate the structure-activity relationships by creating 3D contour maps that visualize the regions where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. bohrium.comnih.govbohrium.com Such models have been successfully applied to benzophenone UV-filters to understand their inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenase 1. bohrium.comnih.gov

Molecular Dynamics Simulations (if applicable for specific interactions)

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. For this compound, MD simulations would be highly applicable to investigate its interactions with potential biological targets, such as enzymes or receptors. These simulations can provide detailed insights into the stability of the ligand-protein complex, the nature of the binding interactions, and the conformational changes that occur upon binding.

An MD simulation of this compound complexed with a hypothetical target protein would typically involve the following steps:

System Setup: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are placed in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration where the temperature and pressure of the system are gradually brought to the desired values and stabilized.

Production Run: A long simulation run (typically nanoseconds to microseconds) is performed to collect the trajectory data, which includes the positions, velocities, and energies of all atoms in the system over time.

Analysis: The trajectory is analyzed to understand various aspects of the system's dynamics, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand in the binding site.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To determine the key hydrogen bonding interactions between the ligand and the protein.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to estimate the binding affinity of the ligand to the protein.

MD simulations can also be used to study the behavior of this compound in different solvent environments, providing insights into its solvatochromic properties. nih.gov The understanding of solute-solvent interactions at a molecular level is crucial for predicting its behavior in biological systems. nih.gov

Applications As a Synthetic Building Block and Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

There is a notable lack of specific examples in peer-reviewed literature detailing the use of 3,4-Dimethoxy-4'-iodobenzophenone in the synthesis of complex organic molecules. However, its structure is reminiscent of precursors used in the synthesis of biologically active compounds, such as combretastatin (B1194345) analogues. chemicalbook.comsigmaaldrich.comgoogle.com The 3,4-dimethoxyphenyl moiety is a key feature in many combretastatin derivatives, which are known for their potent anti-cancer properties. The presence of the 4-iodophenyl group would allow for various cross-coupling reactions, such as Suzuki or Heck reactions, to introduce further complexity and build the core stilbene (B7821643) or related scaffolds of these natural products.

Utilization in Material Science Applications (e.g., polymer chemistry, photoinitiators, excluding direct material properties)

No specific research was identified that utilizes this compound in material science applications like polymer chemistry or as a photoinitiator. Benzophenone (B1666685) itself and its derivatives are widely used as photoinitiators in photopolymerization processes. It is plausible that derivatives of this compound could be synthesized to act as photoinitiators, with the dimethoxy and iodo substituents potentially modulating the photochemical properties. Similarly, this compound could theoretically be incorporated into polymer backbones or as pendant groups through reactions involving the iodo-substituent, but specific instances of this are not documented in available resources. marketreport.jp

Precursor for Advanced Chemical Probes and Ligands

The 4-iodophenyl group makes this compound a potential precursor for the synthesis of radiolabeled ligands for applications such as Positron Emission Tomography (PET). The iodine atom can be replaced with a radioisotope, for instance, through a radio-iodination exchange reaction or by serving as a leaving group in Stille or Suzuki cross-coupling reactions to introduce a radiolabeled moiety. However, no specific studies detailing the synthesis of advanced chemical probes or ligands starting from this compound have been found.

Intermediary in Multi-Step Organic Synthesis Pathways

Conclusion and Future Directions in 3,4 Dimethoxy 4 Iodobenzophenone Research

Summary of Current Research Achievements

While dedicated research focusing exclusively on 3,4-Dimethoxy-4'-iodobenzophenone is nascent, the broader class of functionalized benzophenones has been the subject of extensive investigation, providing a solid foundation for predicting its utility. Benzophenone (B1666685) derivatives are recognized as crucial scaffolds in several scientific domains. nih.gov

Medicinal Chemistry: Many benzophenone analogues exhibit a wide range of biological activities, including anti-inflammatory, antifungal, antiviral, and antitumor properties. rsc.orgresearchgate.net For example, certain synthetic derivatives have been developed as potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov The structural motifs within this compound suggest it could serve as a valuable intermediate or lead compound in drug discovery programs. rsc.org

Materials Science: The benzophenone core is a well-established photoinitiator for polymerization reactions and is used in the formulation of inks, coatings, and adhesives. nih.gov Furthermore, substituted benzophenones are increasingly being explored as host or emitter materials in Organic Light-Emitting Diodes (OLEDs) due to their favorable thermal, electrochemical, and photophysical properties. mdpi.com

Synthetic Building Blocks: The inherent reactivity of the carbonyl group and the potential for functionalization on the phenyl rings make benzophenones versatile building blocks for constructing more complex molecules, including dendrimers and macrocycles. acs.org

The primary achievement related to this compound itself is its synthesis and availability from chemical suppliers, which now enables the scientific community to explore its specific properties and potential applications.

Emerging Synthetic Methodologies

The classical synthesis of unsymmetrical benzophenones often relies on Friedel-Crafts acylation. However, this method can suffer from limitations such as poor regioselectivity and incompatibility with certain functional groups. Modern synthetic chemistry offers several more efficient and versatile alternatives that are well-suited for the preparation of this compound.

| Methodology | Description | Potential Advantage for Synthesis |

| Palladium-Catalyzed Cross-Coupling | Reactions like the Suzuki or Stille coupling can form the central C-C bond by reacting an arylboronic acid (or organotin compound) with an aryl halide in the presence of a palladium catalyst. For this target, this could involve coupling 4-iodobenzoyl chloride with a 3,4-dimethoxyphenylboronic acid. | High functional group tolerance, excellent yields, and predictable regioselectivity. nih.gov |

| Fukuyama Coupling | This method involves the palladium-catalyzed coupling of an organozinc reagent with a thioester. It is particularly noted for its mild reaction conditions and high yields in the synthesis of ketones. | Avoids the use of more reactive organometallics that might be incompatible with the methoxy (B1213986) groups. |

| C–H Activation | Direct, metal-catalyzed activation and functionalization of C–H bonds on an aromatic ring represents a highly atom-economical approach. Template-assisted strategies can now direct acylation to specific positions, including the meta position, overriding inherent electronic biases. rsc.org | Offers novel and efficient pathways to construct the benzophenone core, potentially reducing the number of synthetic steps required. |

| Oxidative Cleavage | An emerging method involves the oxidative cleavage of C=C double bonds in specifically prepared enamides, which can be synthesized from an aryl ketone and an amine. This provides an indirect but effective route to diaryl ketones. | Useful for creating benzophenones with electron-donating groups, which can sometimes be challenging via traditional methods. |

These advanced methodologies provide robust and flexible platforms for the synthesis of this compound and a diverse library of its analogues, facilitating broader future research.

Potential for Novel Reactivity and Transformations

The unique combination of functional groups in this compound makes it a substrate ripe for chemical exploration. The reactivity of each component can be harnessed independently or in concert to generate a variety of new molecular architectures.

Transformations at the Iodo-Aryl Moiety: The carbon-iodine bond is a key synthetic handle. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of new functional groups at the 4'-position, transforming the molecule into more complex derivatives.

Reactions of the Ketone Carbonyl Group: The carbonyl group can undergo standard ketone reactions. Reduction can yield the corresponding secondary alcohol, which could be a precursor for other functional groups or a pharmacophore in its own right. Reductive amination or reaction with hydroxylamine (B1172632) can produce imines and oximes, respectively, opening pathways to nitrogen-containing derivatives. Its photochemical properties, typical of benzophenones, make it a potential triplet sensitizer. nih.gov

Influence of the Dimethoxy-Phenyl Group: The two electron-donating methoxy groups on the second phenyl ring activate it towards electrophilic aromatic substitution and influence the electronic properties of the entire molecule. They enhance the electron density of the carbonyl oxygen, which can affect its hydrogen-bonding capabilities and its reactivity in coordination chemistry.

A summary of key potential transformations is presented below.

| Functional Group | Potential Reaction | Resulting Structure/Application |

| Iodine Atom | Suzuki Coupling | Bi-aryl structures |

| Sonogashira Coupling | Aryl-alkyne conjugates | |

| Buchwald-Hartwig Amination | Diaryl amine derivatives | |

| Heck Reaction | Stilbene-like structures | |

| Ketone Group | Reduction (e.g., with NaBH₄) | (3,4-Dimethoxyphenyl)(4'-iodophenyl)methanol |

| Grignard/Organolithium Addition | Tertiary alcohols | |

| Wittig Reaction | Substituted alkenes | |

| Photochemical [2+2] Cycloaddition | Oxetane formation | |

| Aromatic Rings | Electrophilic Substitution | Further functionalization (e.g., nitration, halogenation) on the activated dimethoxy ring |

Prospects for Expanded Research Applications in Chemical Sciences

The structural features of this compound position it as a promising platform for innovation across multiple disciplines within the chemical sciences.

Medicinal Chemistry and Chemical Biology: The molecule is an ideal starting point for the development of new therapeutic agents. nih.govrsc.org The iodo-group can be used as an anchor point to perform fragment-based drug discovery or to attach bioactive moieties via reliable cross-coupling chemistry. The resulting libraries of compounds can be screened for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. researchgate.netmdpi.com Furthermore, the introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) would make it a valuable precursor for developing novel radiopharmaceuticals for imaging or therapeutic purposes.

Materials Science and Supramolecular Chemistry: In materials science, the benzophenone core is valued for its photophysical properties. mdpi.com The dimethoxy and iodo substituents allow for fine-tuning of the molecule's absorption, emission, and triplet-state energies. This could lead to the development of new, highly efficient photoinitiators or specialized host materials for OLEDs. nih.govmdpi.com The ability to polymerize or graft the molecule onto surfaces via the iodo-group opens possibilities for creating functional materials, such as polymer films with specific photochemical properties. acs.org

Synthetic Chemistry: As a multifunctional building block, this compound can be used to construct elaborate molecular architectures. Its utility in synthesizing complex natural products or creating novel dendritic structures is a clear area for future work. acs.org The orthogonal reactivity of the iodo-group and the ketone allows for stepwise, selective modifications, providing precise control over the final molecular design.

Q & A

Q. What are the primary synthetic routes for 3,4-Dimethoxy-4'-iodobenzophenone, and what reagents are typically employed?

The synthesis of this compound often involves nucleophilic substitution or Friedel-Crafts acylation. For example, iodine can be introduced via electrophilic aromatic substitution on a pre-formed benzophenone scaffold. Common reagents include iodinating agents (e.g., I₂ with HNO₃ or KI) and methoxy-group precursors like methylating agents (e.g., dimethyl sulfate) under basic conditions. Reaction optimization may require temperature control (50–80°C) and inert atmospheres to prevent side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

A combination of techniques is recommended:

- NMR : Analyze aromatic proton splitting patterns in the 6.5–8.5 ppm range to confirm substitution positions. Methoxy groups appear as singlets near 3.8–4.0 ppm .

- Mass Spectrometry : The molecular ion peak at m/z 368 (C₁₅H₁₃IO₃) should dominate, with fragmentation patterns reflecting iodine loss (e.g., [M-I]⁺ at m/z 241) .

- FT-IR : Look for carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .

Q. What solvent systems are compatible with this compound for purification and crystallization?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during reactions, while recrystallization is typically achieved using ethanol/water mixtures or ethyl acetate/hexane systems. The iodine substituent may necessitate slower cooling rates to avoid inclusion of solvent molecules .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom serves as a directing group and participates in Ullmann, Suzuki-Miyaura, or Sonogashira couplings. For instance, palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups, enabling structural diversification. Key challenges include avoiding dehalogenation side reactions, which can be mitigated using ligands like XPhos and low-temperature conditions (40–60°C) .

Q. What strategies resolve contradictions in reported biological activity data for benzophenone derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay variability or impurities. Researchers should:

Q. How can computational modeling predict the photophysical properties of this compound for optoelectronic applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of iodine and methoxy groups. Key outputs include:

Q. What are the challenges in analyzing degradation products of this compound under oxidative conditions?

Iodine release and demethylation are common degradation pathways. Advanced methodologies include:

- LC-MS/MS : Monitor for hydroquinone derivatives (e.g., 3,4-dihydroxybenzophenone) and iodinated byproducts .

- EPR Spectroscopy : Detect radical intermediates formed during photodegradation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.